molecular formula C14H18O4 B15058875 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde

4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde

Cat. No.: B15058875
M. Wt: 250.29 g/mol
InChI Key: MQOYMFCBJJQJIG-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde is an organic compound characterized by a tetrahydropyran ring substituted with a 3,4-dimethoxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and tetrahydropyran.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as boron trifluoride etherate.

    Procedure: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with tetrahydropyran, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid.

    Reduction: 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to the compound’s overall bioactivity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler analog without the phenyl and methoxy groups.

    4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid: An oxidized form of the compound.

    4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-methanol: A reduced form of the compound.

Uniqueness

4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde is unique due to the presence of both the tetrahydropyran ring and the 3,4-dimethoxyphenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)oxane-4-carbaldehyde

InChI

InChI=1S/C14H18O4/c1-16-12-4-3-11(9-13(12)17-2)14(10-15)5-7-18-8-6-14/h3-4,9-10H,5-8H2,1-2H3

InChI Key

MQOYMFCBJJQJIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCOCC2)C=O)OC

Origin of Product

United States

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